Cas no 20886-99-1 ([1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-)
20886-99-1 structure
Product Name:[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-
CAS No:20886-99-1
MF:C16H22N4OS
MW:318.437081813812
CID:284929
PubChem ID:210053
Update Time:2025-04-19
[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- [1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-
- 2-[(4-methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- [1]benzothieno[2,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-
- 2-[(4-Methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-((N'-Methylpiperazinyl)methyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo(b)thieno(2,3-d)pyrimidine
- DTXSID90175014
- 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one
- 2-((4-methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-methyl-1-piperazinyl)methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- AKOS000280175
- AKOS005661758
- (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-((4-methyl-1-piperazinyl)methyl)-
- 20886-99-1
- A816895
-
- Inchi: 1S/C16H22N4OS/c1-19-6-8-20(9-7-19)10-13-17-15(21)14-11-4-2-3-5-12(11)22-16(14)18-13/h2-10H2,1H3,(H,17,18,21)
- InChI Key: NLALUFJVBQSALB-UHFFFAOYSA-N
- SMILES: S1C2=C(C(NC(CN3CCN(C)CC3)=N2)=O)C2=C1CCCC2
Computed Properties
- Exact Mass: 318.15166
- Monoisotopic Mass: 318.15143251g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- PSA: 47.94
[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]- Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
20886-99-1 ([1]Benzothieno[2,3-d]pyrimidin-4(1H)-one,5,6,7,8-tetrahydro-2-[(4-methyl-1-piperazinyl)methyl]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent